Product packaging for (S)-Desfluoro Citalopram-d6 Oxalate(Cat. No.:CAS No. 1346617-15-9)

(S)-Desfluoro Citalopram-d6 Oxalate

カタログ番号: B1146639
CAS番号: 1346617-15-9
分子量: 402.47
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

(S)-Desfluoro Citalopram-d6 Oxalate is a high-purity, deuterated analogue used extensively as a reference standard in pharmaceutical research and development. This compound serves as a critical impurity standard and stable isotopically labeled internal standard for the analysis of Citalopram and its active S-enantiomer, Escitalopram, which are well-characterized Selective Serotonin Reuptake Inhibitors (SSRIs) used to treat major depressive and anxiety disorders . By incorporating six deuterium atoms at the dimethylamino group and lacking the fluorine atom present in the parent drug, this molecule is invaluable for analytical method development, validation, and Quality Control (QC) during the synthesis and formulation stages of drug development . Its deuterated structure allows for precise tracking and quantification using advanced techniques like LC-MS, ensuring accurate pharmacokinetic and metabolic studies. Researchers utilize this compound to ensure the specificity and traceability of their assays against pharmacopeial standards (e.g., USP, EP) and to study the complex stereochemistry of citalopram, where the S-enantiomer is responsible for the primary therapeutic activity . Supplied with a Certificate of Analysis, it guarantees reliability for your most demanding research applications. This product is intended for research purposes only and is not for human or therapeutic use.

特性

CAS番号

1346617-15-9

分子式

C₂₂H₁₈D₆N₂O₅

分子量

402.47

同義語

(1S)-1-[3-(Dimethyl-d6-amino)propyl]-1,3-dihydro-1-phenyl-5-isobenzofurancarbonitrile Ethanedioate; 

製品の起源

United States

Synthetic Strategies and Chemical Characterization for S Desfluoro Citalopram D6 Oxalate

Stereoselective Synthetic Pathways for (S)-Citalopram Derivatives

The creation of a single enantiomer, such as the (S)-isomer of citalopram (B1669093) derivatives, necessitates precise control over the three-dimensional arrangement of atoms in the molecule. This is achieved through stereoselective synthetic pathways.

The core structure of citalopram and its derivatives is a phthalan (B41614) ring system. The synthesis of the (S)-enantiomer often employs enantioselective catalysis to establish the key stereocenter. One notable method involves the asymmetric reduction of a ketone precursor. For instance, the synthesis of (S)-citalopram has been achieved through the enantioselective reduction of a corresponding ketone intermediate, a process that can be catalyzed by chiral borane (B79455) reagents or certain enzymes.

Another advanced approach utilizes a highly enantioselective, organocatalyzed intramolecular Michael addition. This strategy can be employed to construct the chiral dihydrofuran ring, a core component of the phthalan structure, with high enantiomeric excess.

The design of the starting materials, or precursors, is fundamental to a successful synthesis. For (S)-citalopram derivatives, a common precursor is a racemic mixture that is later resolved into its constituent enantiomers. However, more efficient modern syntheses often start with a prochiral precursor and introduce chirality through an asymmetric reaction.

A key intermediate in many synthetic routes is a phthalide (B148349) derivative. This intermediate can undergo a series of transformations, including the addition of a Grignard reagent to introduce the fluorophenyl group (or in the case of desfluoro-citalopram, a phenyl group) and subsequent cyclization to form the phthalan ring. The final steps typically involve the introduction of the aminopropyl side chain.

Deuterium (B1214612) Labeling Methodologies for Specific Molecular Positions

The incorporation of deuterium (a stable isotope of hydrogen) at specific positions within a molecule is a powerful tool in pharmaceutical research.

For (S)-Desfluoro Citalopram-d6 Oxalate (B1200264), the six deuterium atoms are located on the two methyl groups of the dimethylamino moiety. This specific placement is achieved by using a deuterated version of the reagent that introduces this functional group. A common method involves the use of deuterated methyl iodide (CD3I) or another deuterated methylating agent in the final N-alkylation step of the synthesis. For example, a precursor amine can be reacted with two equivalents of CD3I to form the desired N,N-di(trideuteromethyl)amino group.

Deuterium labeling serves several important purposes. In metabolic studies, the presence of deuterium can alter the rate of drug metabolism. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slow down metabolic processes that involve the cleavage of this bond. This is known as the kinetic isotope effect.

In analytical applications, deuterated compounds are invaluable as internal standards for quantitative analysis by mass spectrometry. Since the deuterated analog has a higher mass than the non-deuterated compound but behaves chemically and chromatographically identically, it allows for precise quantification of the drug in biological samples.

Oxalate Salt Formation and its Implications for Stability and Handling

The final step in the preparation of (S)-Desfluoro Citalopram-d6 Oxalate is the formation of the oxalate salt. This is achieved by reacting the free base form of the compound with oxalic acid.

Advanced Spectroscopic and Chromatographic Methods for Structural Confirmation and Purity Assessment

The definitive identification and purity evaluation of this compound necessitate the use of sophisticated analytical instrumentation. A combination of spectroscopic and chromatographic techniques is essential to confirm the molecular structure, including the stereochemistry and the position of the deuterium labels, and to quantify any potential impurities.

Structural Elucidation via Spectroscopic Methods

The primary structure of this compound is elucidated using a suite of spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is critical for determining the elemental composition and confirming the molecular weight of the compound. For this compound (C₂₂H₁₈D₆N₂O₅), the expected accurate mass would be 402.47 g/mol . ijprajournal.compharmaffiliates.com Tandem mass spectrometry (MS/MS) is employed to study the fragmentation pattern of the molecule. nih.gov By comparing the fragmentation of the deuterated analog to its unlabeled counterpart, the position of the deuterium labels can be definitively confirmed. The d6-label on the dimethylamino group would result in a characteristic mass shift in fragments containing this moiety.

Purity Assessment via Chromatographic Techniques

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of this compound. Chiral HPLC methods are specifically required to determine the enantiomeric purity, ensuring the compound is predominantly the (S)-enantiomer.

High-Performance Liquid Chromatography (HPLC): A validated, stability-indicating HPLC method is crucial for determining the chemical purity and identifying any related substances or degradation products. nih.gov A typical HPLC system for this purpose would consist of a C18 reversed-phase column and a mobile phase comprising a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol. magtechjournal.com Detection is commonly performed using a UV detector at a wavelength where the analyte exhibits maximum absorbance, typically around 239 nm for citalopram and its analogs. magtechjournal.com

The validation of the HPLC method is performed according to the International Council for Harmonisation (ICH) guidelines and includes parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness. mdpi.com

Table 1: Example Parameters for a Validated HPLC Method for Purity Assessment

ParameterSpecification
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : 0.05 M Phosphate Buffer (pH 3.5) (60:40 v/v)
Flow Rate 1.0 mL/min
Detection UV at 239 nm
Column Temperature 30 °C
Injection Volume 10 µL
Linearity (Range) 1 - 100 µg/mL (r² > 0.999)
Accuracy (% Recovery) 98.0 - 102.0%
Precision (% RSD) < 2.0%

Chiral HPLC: To confirm the enantiomeric purity of this compound, a chiral stationary phase (CSP) is necessary. Polysaccharide-based chiral columns, such as those functionalized with cellulose (B213188) or amylose (B160209) derivatives, have been shown to be effective in separating the enantiomers of citalopram and its analogs. mdpi.com The mobile phase composition and temperature are optimized to achieve baseline separation of the (S) and (R) enantiomers. The enantiomeric excess (e.e.) is then calculated from the peak areas of the two enantiomers.

Liquid Chromatography-Mass Spectrometry (LC-MS): The coupling of HPLC with mass spectrometry provides a highly sensitive and selective method for both qualitative and quantitative analysis. nih.govmiami.edu LC-MS/MS can be used to detect and identify impurities at very low levels. nih.gov The high specificity of MS detection is particularly advantageous when analyzing complex matrices.

Advanced Analytical Methodologies and Applications

Utilization as an Internal Standard in Quantitative Bioanalysis

In the quantitative analysis of biological samples, stable isotope-labeled (SIL) compounds like (S)-Desfluoro Citalopram-d6 Oxalate (B1200264) are invaluable. acanthusresearch.com They are particularly crucial for techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) to ensure accurate and reproducible results by compensating for variations during sample preparation and analysis. acanthusresearch.com

Isotope Dilution Mass Spectrometry (IDMS) is a highly precise method for quantifying compounds in complex matrices. ptb.de The fundamental principle involves adding a known quantity of an isotopically enriched version of the analyte, known as a spike or internal standard, to the sample at the beginning of the analytical process. amazonaws.comosti.gov This stable isotope-labeled internal standard, such as (S)-Desfluoro Citalopram-d6 Oxalate, is chemically identical to the analyte of interest (the non-labeled compound) but has a higher mass due to the incorporation of heavy isotopes (e.g., deuterium). acanthusresearch.com

Once added, the internal standard and the endogenous analyte are assumed to behave identically through all subsequent steps, including extraction, purification, and chromatography. ptb.dewaters.com Any loss of analyte during sample preparation will be accompanied by a proportional loss of the internal standard. ptb.de The mass spectrometer distinguishes between the analyte and the internal standard based on their mass difference. Quantification is then achieved by measuring the ratio of the response of the analyte to the response of the known amount of internal standard. osti.govnih.gov This ratio is used to calculate the precise concentration of the analyte, effectively correcting for matrix effects and procedural inconsistencies that can cause variability in analytical results. amazonaws.comwaters.com

Developing a robust LC-MS/MS method for the quantification of citalopram (B1669093) and its primary metabolites, such as desmethylcitalopram (B1219260) and didesmethylcitalopram, in biological matrices requires careful optimization of several parameters. nih.govfabad.org.trdtic.milresearchgate.net The use of a stable isotope-labeled internal standard is highly recommended by regulatory bodies to ensure the highest quality data. tandfonline.com this compound is an ideal internal standard for the quantification of the corresponding non-labeled impurity, desfluoro citalopram.

Key steps in method development include:

Chromatographic Separation: A suitable liquid chromatography method, often using a C18 column, is developed to separate citalopram and its metabolites from other matrix components. nih.gov Gradient elution is commonly employed to achieve optimal separation and peak shape. nih.gov The goal is to ensure that the analyte and its SIL internal standard co-elute to provide the most effective compensation for matrix effects. waters.com

Mass Spectrometry Detection: Tandem mass spectrometry (MS/MS) is used for its high sensitivity and selectivity. pharmafocusamerica.com The instrument is typically operated in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are identified for the analyte (e.g., citalopram) and the internal standard (this compound). This allows for highly selective detection and quantification, even at very low concentrations. pharmafocusamerica.com

Sample Preparation: The analytes must be extracted from the biological matrix (e.g., plasma, urine, tissue). dtic.mil Common techniques include protein precipitation, liquid-liquid extraction, or solid-phase extraction. fabad.org.tr The internal standard is added prior to extraction to account for any variability in recovery. amazonaws.com

The resulting method allows for the sensitive and accurate measurement of citalopram and its metabolites, which is essential for pharmacokinetic and toxicokinetic studies. nih.govnih.gov

Before an analytical method can be used for preclinical studies, it must undergo a rigorous validation process to demonstrate its reliability. nih.gov The validation assesses several key parameters to ensure the method is suitable for its intended purpose. nih.gov

Table 1: Key Validation Parameters for Bioanalytical Methods

Parameter Description Acceptance Criteria (Typical)
Selectivity/Specificity The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. nih.govNo significant interference at the retention time of the analyte and internal standard.
Accuracy The closeness of the determined value to the nominal or known true value. nih.govMean value should be within ±15% of the nominal value (±20% at the Lower Limit of Quantification).
Precision The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. nih.govThe coefficient of variation (CV) should not exceed 15% (20% at the Lower Limit of Quantification).
Linearity and Range The ability to produce results that are directly proportional to the concentration of the analyte in samples within a defined range. nih.govA calibration curve with a correlation coefficient (r²) ≥ 0.99 is typically required.
Limit of Quantification (LOQ) The lowest concentration of an analyte in a sample that can be reliably quantified with acceptable accuracy and precision. nih.govAnalyte response should be at least 5 times the response of a blank sample.
Stability The chemical stability of the analyte in a given matrix under specific conditions for given time intervals (e.g., freeze-thaw, short-term, long-term). nih.govwoah.orgMean concentrations of stability samples should be within ±15% of the nominal concentration.
Recovery The extraction efficiency of an analytical method, determined by comparing the analytical results for extracted samples to unextracted standards.The recovery of the analyte and internal standard should be consistent and reproducible.

Application in Impurity Profiling and Reference Standard Qualification

Beyond its use in bioanalysis, this compound is also a valuable tool in the manufacturing and quality control of the active pharmaceutical ingredient (API), citalopram.

Pharmaceutical products must be monitored for impurities that may have been introduced during the synthesis or degradation of the drug substance. pharmtech.com Desfluoro Citalopram is a known impurity of Citalopram. scbt.comchemicea.com Regulatory agencies require the accurate identification and quantification of such related substances to ensure the safety and efficacy of the final drug product. pharmaffiliates.com

Using this compound as an internal standard allows for the precise quantification of the non-labeled Desfluoro Citalopram impurity. This is particularly important when dealing with complex sample matrices or low-level impurities where analytical variability can be high. The stable isotope-labeled standard ensures that the quantification is accurate and reliable, helping to ensure that the levels of this impurity are within the acceptable limits set by regulatory bodies.

Table 2: Selected Citalopram-Related Impurities

Impurity Name CAS Number Molecular Formula
Desfluoro Citalopram Oxalate1093072-86-6C₂₂H₂₄N₂O₅
Citalopram EP Impurity D62498-67-3C₁₉H₁₉FN₂O
Citalopram Related Compound E63284-72-0C₂₀H₂₁FN₂O₂
Citalopram EP Impurity F Oxalate64372-43-6C₁₉H₂₁BrFNO·C₂H₂O₄
Citalopram Diol-Desfluoro Impurity1187671-15-3C₂₀H₂₄N₂O₂

Source: Data compiled from various pharmaceutical impurity standard suppliers. simsonpharma.comsimsonpharma.com

A reference standard is a highly purified and well-characterized material used as a benchmark for analytical tests. pharmtech.comintertek.com The qualification of a reference standard is a rigorous process to confirm its identity and purity. intertek.com When establishing a non-compendial reference standard, such as for the Desfluoro Citalopram impurity, a comprehensive characterization is required. element.com

While this compound is primarily used as an internal standard, it must itself be thoroughly characterized to serve this purpose. Its own qualification would involve confirming its chemical structure, assessing its chemical purity, and determining its isotopic purity (the percentage of deuteration and the amount of any residual non-labeled compound). tandfonline.com This ensures that the internal standard does not contribute to the signal of the analyte being measured, which could lead to inaccurate results. waters.comtandfonline.com

The techniques used to qualify reference standards are extensive and provide a complete profile of the material's identity and purity. element.comsynthinkchemicals.com

Table 3: Analytical Techniques for Reference Standard Qualification

Technique Purpose
Nuclear Magnetic Resonance (NMR) Confirms the chemical structure and identity of the compound.
Mass Spectrometry (MS) Determines the molecular weight and confirms the identity. For SIL standards, it verifies the mass shift due to isotopic labeling.
High-Performance Liquid Chromatography (HPLC) Assesses the purity of the compound by separating it from any impurities. element.com
Infrared Spectroscopy (IR) Provides information about the functional groups present in the molecule, confirming its identity.
Thermogravimetric Analysis (TGA) Detects the presence of residual solvents. element.com
Karl Fischer Titration Quantifies the water content.
Elemental Analysis Confirms the elemental composition of the compound.

Source: Adapted from pharmaceutical reference standard qualification guidelines. intertek.comelement.comsynthinkchemicals.com

Enantioselective Analytical Separations of Citalopram Stereoisomers and Analogues

The precise separation and quantification of stereoisomers are of paramount importance in the pharmaceutical industry, particularly for chiral drugs where enantiomers can exhibit different pharmacological and toxicological profiles. Citalopram, a selective serotonin (B10506) reuptake inhibitor (SSRI), and its analogues are prime examples of such compounds. The S-enantiomer, escitalopram (B1671245), is responsible for the therapeutic effects, while the R-enantiomer is considered an impurity. This section delves into the advanced analytical methodologies employed for the enantioselective separation of citalopram stereoisomers and its analogues, with a specific focus on the analytical challenges and solutions pertinent to compounds like this compound.

Chiral Chromatography Techniques

Chiral chromatography stands as the cornerstone for the enantioselective analysis of citalopram and its derivatives. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most frequently utilized techniques, often in conjunction with specialized chiral stationary phases (CSPs).

High-Performance Liquid Chromatography (HPLC):

Chiral HPLC methods are extensively developed for the enantiomeric separation of citalopram and its related substances. nih.govakjournals.com These methods typically employ polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), which have demonstrated excellent enantiorecognition capabilities for this class of compounds. researchgate.netmdpi.com

A variety of commercially available chiral columns have been successfully used, including Chiralcel OD-H, Chiralcel OD-R, Chirobiotic V, Chiral-AGP, and Chiralpak AD columns. nih.gov The choice of mobile phase is critical for achieving optimal separation. A common approach involves a normal-phase mode utilizing a mixture of a non-polar solvent like n-hexane, an alcohol modifier such as 2-propanol, and a basic additive like triethylamine (B128534) (TEA) or diethylamine (B46881) (DEA) to improve peak shape and resolution. researchgate.netnih.gov For instance, a mobile phase consisting of n-hexane, 2-propanol, and triethylamine in a ratio of 95:5:0.1 (v/v/v) has been effectively used with a Chiralcel OD-H column. nih.gov

Reversed-phase HPLC methods have also been developed, offering the advantage of using aqueous-organic mobile phases. nih.gov One such method utilizes a sulfobutyl ether-β-cyclodextrin (SBE-β-CD) as a chiral mobile phase additive with a C18 column. nih.gov This approach provides a satisfactory resolution using a mobile phase of aqueous buffer, methanol, and acetonitrile (B52724). nih.gov

The following table summarizes typical HPLC conditions for the enantioseparation of citalopram analogues:

ParameterCondition 1Condition 2
Column Chiralcel OD-H (250 mm x 4.6 mm, 5 µm) nih.govHedera ODS-2 C18 (250 mm x 4.6 mm, 5 µm) nih.gov
Mobile Phase n-hexane:2-propanol:triethylamine (95:5:0.1 v/v/v) nih.govAqueous buffer (pH 2.5, 5 mM sodium dihydrogen phosphate, 12 mM SBE-β-CD), methanol, and acetonitrile (21:3:1 v/v/v) nih.gov
Flow Rate 1.0 mL/min nih.gov1.0 mL/min nih.gov
Detection UV at 240 nm nih.govNot Specified
Temperature 25 °C nih.gov25 °C nih.gov

Supercritical Fluid Chromatography (SFC):

SFC has emerged as a powerful alternative to HPLC for chiral separations, offering advantages such as faster analysis times and reduced solvent consumption. researchgate.net This technique has been successfully applied to the enantioseparation of citalopram, often utilizing polysaccharide-based CSPs like Chiralpak AD. nih.gov

Capillary Electrophoresis (CE):

Capillary electrophoresis represents another valuable tool for the enantiomeric separation of citalopram and its analogues. nih.govnih.gov CE methods often employ chiral selectors, such as cyclodextrins, added to the background electrolyte. researchgate.net Sulfated-β-cyclodextrin has been shown to be a broadly selective and useful chiral selector for a range of citalopram analogues, achieving excellent enantiomeric separations for numerous compounds. nih.gov

Analytical Resolution and Purity Determination

The primary goal of enantioselective analytical methods is to achieve adequate resolution between the enantiomers to allow for accurate quantification and the determination of enantiomeric purity. The resolution (Rs) is a measure of the degree of separation between two peaks in a chromatogram. For pharmaceutical quality control, a baseline resolution (Rs ≥ 1.5) is typically desired.

The development of a robust analytical method requires careful optimization of various parameters that can influence enantioselectivity and resolution. These include the choice of the chiral stationary phase, the composition of the mobile phase (including the type and concentration of the organic modifier and any additives), column temperature, and flow rate. researchgate.netnih.gov

For the determination of enantiomeric purity, a validated analytical method is essential. Validation parameters typically include linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ). nih.govnih.gov For instance, one validated HPLC method for citalopram enantiomers demonstrated linearity in the range of 50-600 µg/ml with a correlation coefficient (r²) greater than 0.9999. nih.gov The LOD and LOQ for both enantiomers were found to be 0.5 and 1.3 µg/ml, respectively. nih.gov

The application of these validated methods is crucial for the quality control of bulk drugs and pharmaceutical formulations to ensure that the concentration of the undesired enantiomer does not exceed specified limits. nih.gov

The table below presents key validation parameters from a reported HPLC method for citalopram enantiomers:

Validation ParameterResult
Linearity Range 50-600 µg/ml nih.gov
Correlation Coefficient (r²) > 0.9999 nih.gov
Limit of Detection (LOD) 0.5 µg/ml nih.gov
Limit of Quantification (LOQ) 1.3 µg/ml nih.gov
Inter- and Intra-day Precision (%RSD) < 0.63% nih.gov
Recovery 99.38-100.41% nih.gov

While specific studies on the enantioselective separation of "this compound" are not extensively detailed in the literature, the well-established methodologies for citalopram and its non-deuterated analogue, desfluoro citalopram, are directly applicable. The six deuterium (B1214612) atoms in the molecule are not expected to significantly alter its chromatographic behavior under the chiral separation conditions developed for the parent compound and its analogues. Therefore, the chiral HPLC and SFC methods described provide a strong foundation for the analytical resolution and purity determination of this specific deuterated compound.

Pharmacological and Biochemical Investigations of Citalopram Desfluoro Analogues

In Vitro Receptor Binding Affinity and Selectivity Studies

Citalopram (B1669093) is a selective serotonin (B10506) reuptake inhibitor (SSRI) that functions by binding with high affinity to the serotonin transporter (SERT), thereby blocking the reuptake of serotonin from the synaptic cleft. nih.govnih.gov Its therapeutic effect is primarily attributed to the (S)-enantiomer, escitalopram (B1671245). nih.gov The affinity and selectivity of citalopram and its analogues for the monoamine transporters—serotonin (SERT), dopamine (B1211576) (DAT), and norepinephrine (B1679862) (NET)—have been extensively characterized in preclinical studies. nih.govresearchgate.net

Research into various analogues of citalopram has demonstrated that modifications to its chemical structure can influence its binding properties. Generally, these analogues maintain a high affinity for SERT with significantly lower affinity for DAT and NET, preserving the selective profile of the parent compound. nih.govresearchgate.net For instance, a study evaluating a series of 4- and 5-substituted citalopram analogues found that many retained high SERT binding affinities, with Kᵢ values ranging from 1 to 40 nM, while showing minimal binding at DAT and NET. nih.govresearchgate.net This high selectivity for SERT over other monoamine transporters is a defining characteristic of this class of compounds. nih.gov

The binding affinity of citalopram and one of its analogues is presented in the table below.

CompoundSERT Kᵢ (nM)DAT Kᵢ (nM)NET Kᵢ (nM)Selectivity (NET/SERT)
Citalopram1.94>10,00059603070
5-Bromo-citalopram1.04>10,000>10,000>9615

Data sourced from studies in native rodent tissue. nih.gov

Structure-activity relationship (SAR) studies are crucial for understanding how specific chemical moieties of a drug molecule contribute to its biological activity. For citalopram, SAR studies have explored the impact of various substitutions on its binding affinity and selectivity. nih.govnih.gov The fluorophenyl group of citalopram, in particular, has been a subject of such investigations. nih.gov

The removal of the fluorine atom from the phenyl ring results in a "desfluoro" analogue. Studies on desfluoro-citalopram have shown that this modification can impact the compound's interaction with the SERT binding pocket. nih.gov Research suggests that the region of the SERT protein where the fluorophenyl group of citalopram binds is sensitive to substitution. For example, mutations in amino acid residues like Ile-172 in the transporter can differentially affect the binding of citalopram and its halogenated or desfluoro analogues, indicating that this residue is in proximity to the fluorophenyl group in the binding pocket. nih.gov While many modifications on the citalopram scaffold are well-tolerated, retaining high SERT affinity, the specific contribution of the fluorine atom is a key aspect of its high-affinity binding. nih.gov The desfluoro modification is a tool to probe these interactions and understand the precise requirements for optimal binding at the orthosteric site of SERT. nih.govnih.gov

Enzymatic Metabolism Studies in Preclinical Models

The biotransformation of citalopram is primarily carried out in the liver by the cytochrome P450 (CYP) enzyme system. nih.govnih.gov In vitro and in vivo studies have identified several CYP isozymes involved in its metabolism, with CYP2C19 and CYP2D6 playing the most significant roles. nih.govnih.govnih.gov CYP3A4 also contributes to a lesser extent. nih.govnih.govnih.gov

CYP2C19 is the main enzyme responsible for the metabolism of the therapeutically active S-enantiomer of citalopram (S-citalopram). nih.govnih.gov This has clinical significance, as individuals with genetic variations in the CYP2C19 gene, known as poor metabolizers, exhibit reduced clearance and consequently higher plasma concentrations of S-citalopram compared to extensive metabolizers. nih.govnih.govfrontiersin.org CYP2D6 is also involved in the metabolic pathways of citalopram, particularly in the subsequent demethylation steps. nih.govnih.gov The combined influence of CYP2C19 and CYP2D6 genotypes contributes to the variability in citalopram pharmacokinetics among individuals. nih.govresearchgate.net

The primary metabolic pathway for citalopram in preclinical and clinical studies is N-demethylation. nih.govnih.govresearchgate.net This process occurs sequentially, leading to the formation of its main metabolites: desmethylcitalopram (B1219260) (DCT) and didesmethylcitalopram (DDCT). nih.govnih.gov

The first N-demethylation, converting citalopram to DCT, is catalyzed mainly by CYP2C19, with some contribution from CYP3A4. nih.govnih.gov The second N-demethylation step, which converts DCT to DDCT, is predominantly mediated by CYP2D6. nih.gov These metabolites, particularly the S-enantiomers, possess some pharmacological activity but are less potent serotonin reuptake inhibitors than the parent compound. nih.govresearchgate.net A modest stereoselectivity is observed in the disposition of citalopram and its metabolites, with the (+)-(S)-enantiomers generally being eliminated faster than their (-)-(R)-counterparts. nih.gov

Preclinical Pharmacokinetic Investigations Utilizing Labeled Analogues

Preclinical pharmacokinetic studies are essential for determining the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate. The use of isotopically labeled compounds, such as (S)-Desfluoro Citalopram-d6 Oxalate (B1200264), is a critical tool in these investigations. The "-d6" designation indicates that six hydrogen atoms in the molecule have been replaced with deuterium (B1214612), a stable isotope of hydrogen.

This deuterium labeling serves two primary purposes in pharmacokinetic research. First, it can be used as an internal standard in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS). Because the deuterated analogue is chemically identical to the non-labeled compound but has a higher mass, it co-elutes during chromatography but can be distinguished by the mass spectrometer. This allows for precise quantification of the drug and its metabolites in biological samples like plasma and urine.

Second, deuterium labeling at specific sites of metabolic activity can intentionally slow down the rate of metabolism, a phenomenon known as the kinetic isotope effect. By replacing hydrogen with the heavier deuterium at a site of CYP-mediated oxidation, the bond is stronger and more difficult to break, which can reduce the rate of metabolite formation. This allows researchers to study the pharmacokinetic consequences of altering metabolic pathways and can be a strategy to develop drugs with improved pharmacokinetic profiles. Given that the primary metabolism of citalopram involves N-demethylation, labeling the methyl groups with deuterium would be a strategic choice to probe the kinetics of this specific biotransformation. nih.govnih.gov

In Vivo Disposition Studies in Animal Models (Absorption, Distribution, Excretion)

Direct in vivo disposition studies detailing the absorption, distribution, and excretion of (S)-Desfluoro Citalopram-d6 Oxalate in animal models are not extensively available in peer-reviewed literature. However, the pharmacokinetic profile of its parent compound, escitalopram ((S)-Citalopram), has been characterized in various animal models, primarily in rats. This data can serve as a predictive baseline for understanding the likely disposition of its desfluoro and deuterated analogues.

Following oral administration, escitalopram is rapidly absorbed. In rats, studies have shown that brain concentrations of S-citalopram are significantly higher than those in plasma, indicating effective penetration of the blood-brain barrier. Plasma and brain concentrations of S-citalopram have been observed to increase proportionally with the administered dose. For instance, after subcutaneous administration of escitalopram to rats, both plasma and brain concentrations showed a dose-dependent increase.

The distribution of citalopram enantiomers is stereoselective, and they are known to be widely distributed throughout the body. The volume of distribution for escitalopram is substantial, reflecting its lipophilic nature and tissue penetration.

Metabolism of escitalopram primarily occurs in the liver via the cytochrome P450 (CYP) enzyme system, with CYP2C19, CYP2D6, and CYP3A4 being the main isoenzymes involved. The major metabolites are S-demethylcitalopram (S-DCT) and S-didemethylcitalopram (S-DDCT). The excretion of escitalopram and its metabolites occurs through both renal and fecal routes.

While specific data for this compound is not available, it is hypothesized that the removal of the fluoro group might alter its lipophilicity and subsequent distribution profile. The introduction of deuterium at the N-dimethyl moiety is primarily intended to influence its metabolic fate rather than its initial absorption and distribution patterns.

Table 1: Comparative Pharmacokinetic Parameters of (S)-Citalopram in Rats Following a Single Subcutaneous Dose

Dose of (S)-Citalopram (mg/kg)Mean Plasma Concentration (ng/mL) at 40 minMean Brain Concentration (ng/g) at 40 min
0.6325 ± 3150 ± 20
2.5105 ± 15650 ± 80

Data is hypothetical and illustrative of expected dose-proportionality. Actual values may vary based on specific study conditions.

Assessment of Isotope Effects on Metabolic Stability

The primary rationale for synthesizing deuterated analogues of drug candidates, such as this compound, is to leverage the kinetic isotope effect (KIE) to enhance metabolic stability. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. Consequently, enzymatic reactions that involve the cleavage of a C-H bond as the rate-limiting step can be slowed down by substituting hydrogen with deuterium at the site of metabolism.

For citalopram and its analogues, a major metabolic pathway is N-demethylation, which is catalyzed by CYP enzymes and involves the cleavage of a C-H bond on one of the N-methyl groups. By replacing the hydrogen atoms on these methyl groups with deuterium to create a -d6 moiety, the rate of N-demethylation is expected to be reduced.

While direct experimental data on the metabolic stability of this compound is not readily found in the public domain, studies on other deuterated compounds have demonstrated the viability of this approach. For example, the deuteration of the N-CH3 group in other molecules has been shown to decrease the rate of N-demethylation, leading to a longer plasma half-life and increased exposure to the parent drug.

This "metabolic switching" can have significant pharmacological implications. By slowing the formation of metabolites, which may be less active or inactive, the therapeutic effect of the parent compound can be prolonged. Furthermore, if any of the metabolites are associated with undesirable side effects, reducing their formation could lead to an improved safety profile.

The assessment of isotope effects on metabolic stability is typically conducted through in vitro experiments using liver microsomes or hepatocytes, followed by in vivo pharmacokinetic studies in animal models. These studies compare the rate of metabolism and the pharmacokinetic profiles of the deuterated compound with its non-deuterated counterpart. Key parameters that are evaluated include intrinsic clearance (CLint), half-life (t1/2), and the area under the plasma concentration-time curve (AUC). A significant decrease in CLint and an increase in t1/2 and AUC for the deuterated compound would confirm a positive isotope effect on its metabolic stability.

Table 2: Predicted Impact of Deuteration on the In Vitro Metabolic Stability of this compound in Rat Liver Microsomes

CompoundPredicted Intrinsic Clearance (CLint) (mL/min/mg protein)Predicted Half-life (t1/2) (min)
(S)-Desfluoro Citalopram OxalateHigherShorter
This compoundLowerLonger

This table represents a hypothetical prediction based on the known principles of the kinetic isotope effect. Experimental verification is required.

Q & A

Q. What validated analytical methods are recommended for quantifying (S)-Desfluoro Citalopram-d6 Oxalate in pharmacokinetic studies?

Reverse-phase HPLC with UV detection (λ = 240–260 nm) is widely used, employing a C18 column and mobile phases like acetonitrile-phosphate buffer (pH 3.0). Deuterated analogs require adjustments in mass spectrometry (LC-MS/MS) to differentiate isotopic peaks . Calibration curves should include reference standards (e.g., USP Citalopram Hydrobromide RS) for cross-validation .

Q. How can researchers confirm the structural integrity of this compound during synthesis?

Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying stereochemistry and deuterium incorporation. Key markers include:

  • ¹H NMR : Absence of fluorine-substituted aromatic protons (δ 7.2–7.6 ppm).
  • ¹³C NMR : Shifted carbonyl signals (C=O at ~170 ppm for oxalate counterion) . High-resolution mass spectrometry (HRMS) should confirm molecular ion peaks (e.g., [M+H]+ for C₂₀H₂₂N₂O·C₂H₂O₄) .

Q. What impurity profiling strategies are essential for this compound under ICH guidelines?

Impurities like (R)-Citalopram Oxalate (EP Impurity K) and enantiomeric byproducts must be monitored using chiral HPLC. Column: Chiralpak AD-H; mobile phase: n-hexane/ethanol/diethylamine (85:15:0.1). Detection thresholds should align with USP limits (≤0.15% for individual impurities) .

Advanced Research Questions

Q. How do isotopic effects (d6 labeling) influence the metabolic stability of this compound in in vitro models?

Deuterium incorporation at methyl groups slows CYP450-mediated metabolism, enhancing half-life (t₁/₂) in liver microsomes. Comparative studies with non-deuterated analogs require LC-MS/MS to track isotopic shifts in metabolites (e.g., demethylated derivatives). Data should reconcile with in vivo pharmacokinetic models to validate isotopic stabilization .

Q. What experimental designs address contradictions in chiral inversion rates under varying pH conditions?

Use a factorial design to test pH (2.0–7.4), temperature (25–40°C), and buffer systems (phosphate vs. acetate). Monitor enantiomeric excess (ee) via polarimetry and chiral HPLC. Contradictions arise from oxalate’s chelation properties, which stabilize the (S)-enantiomer in acidic media but promote racemization at neutral pH .

Q. How can researchers optimize synthetic routes to minimize diastereomeric byproducts?

A DoE (Design of Experiments) approach evaluates catalysts (e.g., BINAP vs. Josiphos ligands), solvents (THF vs. DCM), and reaction times. Key metrics:

  • Yield : ≥85% via Pd-catalyzed asymmetric hydrogenation.
  • Purity : ≥99.5% ee, validated by chiral SFC (supercritical fluid chromatography) .

Q. What computational models predict the oxalate salt’s solubility in biorelevant media?

Molecular dynamics simulations (e.g., COSMO-RS) correlate with experimental solubility data in FaSSIF (fasted-state simulated intestinal fluid). Parameters: logP (2.8–3.2), pKa (9.1 for the amine group). Discrepancies between predicted and observed solubility often stem from oxalate’s hygroscopicity .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported logD values for this compound?

Discrepancies arise from measurement techniques (shake-flask vs. HPLC) and buffer ionic strength. Standardize protocols using octanol-phosphate buffer (0.15 M NaCl) at 25°C. Cross-validate with potentiometric titration to account for ion-pairing effects .

Q. Why do stability studies report conflicting degradation pathways under accelerated conditions?

Oxalate’s photolytic degradation (λ > 300 nm) produces nitroso derivatives, while thermal stress (40°C/75% RH) favors hydrolysis. Use QbD (Quality by Design) frameworks to isolate variables. LC-HRMS identifies degradation products; reconcile data with forced degradation protocols per ICH Q1A .

Methodological Guidelines

  • Stereochemical Analysis : Use USP Reference Standard MM1162.06 (Impurity E) for chiral purity validation .
  • Isotopic Purity : Confirm deuterium incorporation (≥98%) via ²H NMR or isotope ratio MS .
  • Regulatory Compliance : Align impurity thresholds with USP <1086> and EP 2.2.46 .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。